molecular formula C17H17ClN2O3S B6035435 1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid

1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B6035435
M. Wt: 364.8 g/mol
InChI Key: NVXNIZMBTQALDU-UHFFFAOYSA-N
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Description

1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a carboxylic acid group and at the 1-position with a 2-(2-chlorophenyl)-1,3-thiazol-4-yl acetyl moiety. The acetyl linker bridges the thiazole and piperidine rings, influencing conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

1-[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-6-2-1-5-13(14)16-19-12(10-24-16)8-15(21)20-7-3-4-11(9-20)17(22)23/h1-2,5-6,10-11H,3-4,7-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXNIZMBTQALDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperidine and chlorophenyl groups. One common method involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with piperidine-3-carboxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid (Target Compound) 2-(2-Chlorophenyl)thiazole, acetyl-piperidine-3-carboxylic acid ~364.84 (calculated) Potential enzyme inhibition/antibacterial
Cefotiam HCl Thiazolyl acetyl, bicyclic β-lactam, dimethylaminoethyl tetrazole 562.09 Antibiotic (cephalosporin class)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid Oxazole (vs. thiazole), phenyl substituent 286.33 Intermediate for drug discovery
[4-[[1-[(2-Chlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid 2-Chlorophenyl, phosphonic acid (vs. carboxylic acid) ~510.82 (calculated) Autotaxin inhibitor (IC50 = 3.29–213 nM)
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Chloroacetyl, trimethoxyphenyl substituents ~573.96 (calculated) Antitumor/antibacterial

Functional and Pharmacological Insights

Thiazole vs. Oxazole Substituents

The target compound’s thiazole ring (with sulfur) differs from oxazole analogs (e.g., 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid ).

Substituent Effects on Bioactivity

  • 2-Chlorophenyl Group: The 2-chlorophenyl substituent in the target compound is analogous to the 2-amino-1,3-thiazol-4-yl group in Cefotiam HCl, a cephalosporin antibiotic. Chlorine’s electronegativity enhances hydrophobic interactions and resistance to enzymatic degradation .
  • Carboxylic Acid vs. Phosphonic Acid : The target compound’s carboxylic acid group contrasts with phosphonic acid in Autotaxin inhibitors . Carboxylic acids are more acidic (pKa ~2–3) than phosphonic acids (pKa ~1–2), influencing ionization state and membrane permeability.

Research Findings and Data

Table 2: Key Pharmacological Data for Autotaxin Inhibitors

Compound Target IC50 (nM) Ki (nM) Reference
[4-[[1-[(2-Chlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid Autotaxin 3.29, 213.0
Target Compound (Hypothetical) Autotaxin Predicted Predicted

Hypothesis: The target compound’s 2-chlorophenyl-thiazole motif may confer Autotaxin inhibition comparable to phosphonic acid derivatives, though the absence of a phosphonate group could reduce potency .

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